3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride

Description

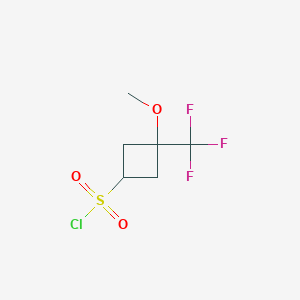

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclobutane ring substituted with a methoxy group (-OCH₃) and a trifluoromethyl (-CF₃) group at the 3-position. The sulfonyl chloride (-SO₂Cl) functional group at the 1-position renders it highly reactive, particularly in nucleophilic substitution and sulfonylation reactions.

Properties

IUPAC Name |

3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O3S/c1-13-5(6(8,9)10)2-4(3-5)14(7,11)12/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGVXVZBNIMMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of 3-methoxy-3-(trifluoromethyl)cyclobutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:

3-Methoxy-3-(trifluoromethyl)cyclobutanol+Chlorosulfonic acid→3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride+By-products

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced products.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride. This method allows for the production of various derivatives, which can be further modified to enhance their biological activity. The structural properties have been characterized using techniques such as X-ray crystallography and NMR spectroscopy, confirming the stability of the trifluoromethyl-cyclobutyl moiety under physiological conditions .

Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry, particularly for developing new drug candidates. Its ability to replace traditional groups like tert-butyl with trifluoromethyl-cyclobutane enhances the physicochemical properties of bioactive compounds. For instance, studies have shown that replacing tert-butyl groups in existing drugs with this compound can lead to improved potency and selectivity against targets such as Mycobacterium tuberculosis .

Case Studies

- Antitubercular Agents : High-throughput screening identified several chemotypes with anti-tubercular activity, where 3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride was integral in synthesizing analogs that demonstrated enhanced efficacy against resistant strains of Mycobacterium tuberculosis .

- Agrochemicals : The compound has also been explored in agrochemical applications, where it was incorporated into herbicides and fungicides to improve their effectiveness by modifying their interaction with biological targets .

Applications in Agrochemicals

The incorporation of trifluoromethyl groups into agrochemical structures has been shown to enhance their biological activity. The sulfonyl chloride derivative facilitates the synthesis of novel herbicides that exhibit increased potency and reduced environmental impact. Research indicates that these compounds can effectively target specific enzymes in plants, leading to improved crop yields and pest resistance.

Summary of Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related chlorinated derivatives:

Physical and Chemical Properties

- Reactivity: The sulfonyl chloride group in the target compound is less reactive than the acyl chloride group in 3-chloro-5-(trifluoromethyl)benzoyl chloride , as acyl chlorides generally undergo faster nucleophilic attack. However, the electron-withdrawing -CF₃ and -OCH₃ groups on the cyclobutane ring may enhance electrophilicity at the sulfur center.

Thermal Stability :

- Solubility: The methoxy group may increase solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar analogs.

Research Findings and Limitations

- Gaps in Data : Direct experimental data (e.g., melting point, spectroscopic profiles) for the target compound are absent in the provided evidence. Predictions are based on structural analogs.

Biological Activity

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a trifluoromethyl group and a sulfonyl chloride moiety, enhances its reactivity and biological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₆H₈ClF₃O₃S

- Molecular Weight : 252.64 g/mol

- Physical State : Colorless liquid with a distinctive odor

- Boiling Point : 131 to 133 °C

The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its electrophilicity and making it a valuable reagent in organic synthesis and medicinal chemistry .

The primary mechanism of action for 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, forming covalent bonds that modify biomolecules. The trifluoromethyl group increases the electrophilicity of the sulfonyl chloride, facilitating various chemical reactions, including:

- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form sulfonamide derivatives.

- Hydrolysis : In aqueous conditions, it can hydrolyze to yield corresponding sulfonic acids.

- Oxidation and Reduction : Although less common, it can participate in these reactions under specific conditions .

Biological Activity

Research indicates that 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cell signaling pathways involved in proliferation and survival.

- Antiviral Effects : It has demonstrated activity against certain viral infections, indicating its potential as a therapeutic agent .

Case Study 1: Antifungal Activity

A comparative study evaluated the antifungal activity of 3-Methoxy-3-(trifluoromethyl)cyclobutane derivatives against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that while the original antifungal agent Butenafine was slightly more potent, its CF₃-cyclobutane analogue maintained significant antifungal properties .

Case Study 2: Tuberculosis Screening

In a high-throughput screening for anti-tubercular compounds, derivatives of cyclobutane were tested against Mycobacterium tuberculosis. The study identified several chemotypes with promising activity, suggesting that modifications involving trifluoromethyl groups could enhance efficacy against resistant strains .

Applications in Drug Development

The compound is being investigated for its potential use in drug development due to its ability to modify biomolecules. It serves as a building block for synthesizing pharmaceutical agents targeting various diseases. Its application in medicinal chemistry includes:

- Modification of Proteins and Peptides : Used to study protein-ligand interactions and enzyme mechanisms.

- Development of Specialty Chemicals : Employed in producing materials with specific properties due to its unique reactivity .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride?

- Methodology : Synthesis typically involves cyclization of precursor sulfonic acids using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous sulfonyl chlorides are synthesized via reaction of sulfonic acids with SOCl₂ in dichloromethane under reflux, followed by purification via recrystallization or column chromatography .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or in situ FTIR to detect SO₂ evolution, indicating completion .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂) to minimize hydrolysis and thermal decomposition .

- Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for moisture-sensitive reactions. Quench residual sulfonyl chloride with aqueous NaHCO₃ post-reaction to prevent exothermic side reactions .

Q. What analytical techniques are recommended for confirming its purity and structure?

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy and trifluoromethyl group integration (e.g., δ ~3.3 ppm for OCH₃; δ ~120 ppm for CF₃ in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M-Cl]⁺.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What are the mechanistic considerations for its reactivity in nucleophilic substitution reactions?

- Reactivity Insights : The sulfonyl chloride group acts as a strong electrophile. The trifluoromethyl group enhances electrophilicity via electron-withdrawing effects, accelerating nucleophilic attack (e.g., by amines or alcohols). Kinetic studies using stopped-flow techniques can quantify reaction rates with varying nucleophiles (e.g., aniline vs. aliphatic amines) .

- Side Reactions : Competing hydrolysis can occur in protic solvents. Use low-temperature (0–5°C) and aprotic solvents (e.g., acetonitrile) to suppress hydrolysis .

Q. How can computational chemistry aid in predicting its reactivity patterns?

- DFT Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for sulfonamide formation. Analyze Fukui indices to identify electrophilic centers (e.g., sulfur atom in -SO₂Cl) .

- Solvent Effects : COSMO-RS simulations predict solubility and stability in ionic liquids (e.g., [BMIM][PF₆]), which may enhance reaction rates by stabilizing charged intermediates .

Q. What strategies can mitigate decomposition during prolonged reactions?

- Stabilization Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.